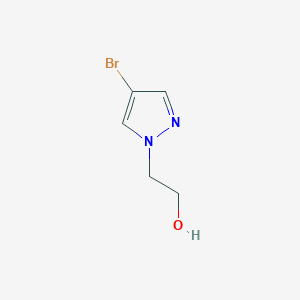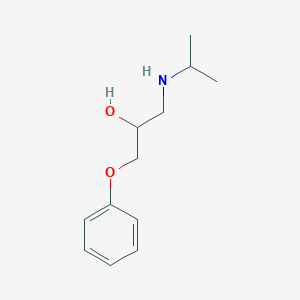
1-(Isopropylamino)-3-phenoxypropan-2-ol
Vue d'ensemble
Description
1-(Isopropylamino)-3-phenoxypropan-2-ol, also known as IPAP, is a synthetic compound with a broad range of applications in scientific research. It is a colorless, liquid at room temperature and has a molecular weight of 210.3 g/mol. IPAP is used as a reagent in organic synthesis, as a catalyst in biochemistry and as a building block in drug discovery. Additionally, it has been used as a marker for monitoring the levels of certain chemicals in the environment.
Applications De Recherche Scientifique
Cardiac Beta-Receptors Detection : A study by Woodcock, Bobik, Funder, and Johnston (1978) in the "European Journal of Pharmacology" utilized a 125I-labelled derivative of 1-(Isopropylamino)-3-phenoxypropan-2-ol for the selective detection and quantitation of cardiac beta-receptors (Woodcock et al., 1978).
Beta-Adrenoceptor Inhibition : Barrett and Wale (1970), also in the "European Journal of Pharmacology", found that the position of substitution in this compound significantly affects its potency in inhibiting beta-adrenoceptors (Barrett & Wale, 1970).
Uterine Relaxant Activity : Viswanathan and Chaudhari (2006) in "Bioorganic & Medicinal Chemistry" synthesized novel racemic derivatives of this compound that showed potent uterine relaxant activity, useful in delaying labor onset in pregnant rats (Viswanathan & Chaudhari, 2006).
Antiarrhythmic and Cardioselective Beta-Adrenergic Blocking Properties : A study highlighted the antiarrhythmic and cardioselective beta-adrenergic blocking properties of new compounds derived from this chemical, indicating their usefulness in treating hypertension (Kagan & Polyakov, 1977).
Oligomerization Studies : Voskresenskaya et al. (1990) in "Polymer Science U.S.S.R." studied the oligomerization of phenylglycidyl ether at high temperatures, identifying 1-phenoxypropane-2,3-diol as the main fraction, with contributions from this compound (Voskresenskaya et al., 1990).
Synthesis with Heterocyclic Substituents : Mesropyan et al. (2005) demonstrated the synthesis of new 3-Phenoxypropan-2-ols with various heterocyclic substituents, expanding the chemical versatility of this compound (Mesropyan et al., 2005).
Derivative Formation for Chromatographic Analysis : Sherwood, Poole, Sye, and Zlatkis (1981) studied the formation of a 2,4-dichlorobenzeneboronate derivative of this compound for improved chromatographic analysis (Sherwood et al., 1981).
Mécanisme D'action
Target of Action
The compound 1-(Isopropylamino)-3-phenoxypropan-2-ol is a β-blocker, similar to Bisoprolol . Its primary targets are the β1-adrenergic receptors , which are mainly found in the heart muscle cells, heart conduction tissue, and juxtaglomerular cells in the kidney . These receptors play a crucial role in the regulation of heart rate, contractility, and cardiac output.
Mode of Action
This compound interacts with its targets by selectively and competitively blocking the β1-adrenergic receptors . This antagonism results in a decrease in cardiac output, which is thought to be the primary mechanism of action in treating conditions like hypertension .
Biochemical Pathways
As a β-blocker, it likely impacts thesympathetic nervous system , which mediates the fight-or-flight response . By blocking the action of endogenous catecholamines (epinephrine and norepinephrine) on β1-adrenergic receptors, it can reduce heart rate and blood pressure .
Pharmacokinetics
Based on its similarity to bisoprolol, it is likely to have good bioavailability and a long half-life, allowing for once-daily dosing . It is also likely to be metabolized in the liver and excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a reduction in cardiac output. By blocking β1-adrenergic receptors, it decreases the heart’s contractility and rate, leading to a reduction in blood pressure . This makes it potentially useful in the treatment of hypertension and other cardiovascular diseases.
Propriétés
IUPAC Name |
1-phenoxy-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-10(2)13-8-11(14)9-15-12-6-4-3-5-7-12/h3-7,10-11,13-14H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXLHKFGTDDVLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60874360 | |
| Record name | 2-OH-I-PROPYLAMINO PHENYL ETHER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60874360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7695-63-8 | |
| Record name | H-9/64 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007695638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-OH-I-PROPYLAMINO PHENYL ETHER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60874360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7695-63-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | H-9/64 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SVX956NTQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the structure of 1-(Isopropylamino)-3-phenoxypropan-2-ol?
A1: this compound is an amino alcohol derivative. [] Its crystal structure reveals that the molecules are linked together by N—H⋯O hydrogen bonds. [] Additionally, the molecule exhibits an intramolecular O—H⋯N hydrogen bond. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



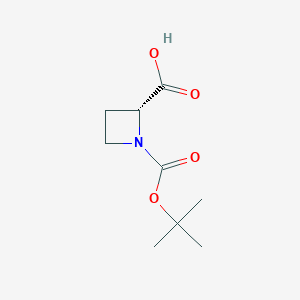



![1-Methyl-9H-pyrido[3,4-b]indol-7-ol hydrochloride dihydrate](/img/structure/B42322.png)


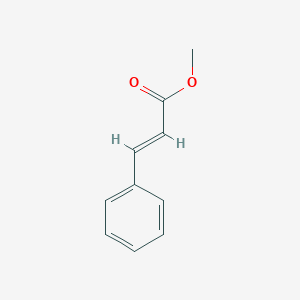
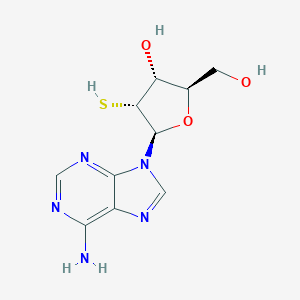

![1-[[(2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene](/img/structure/B42337.png)

